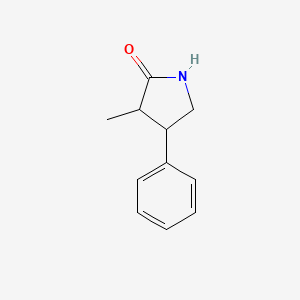

3-Methyl-4-phenylpyrrolidin-2-one

Vue d'ensemble

Description

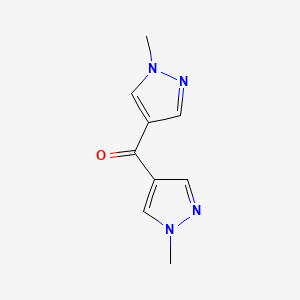

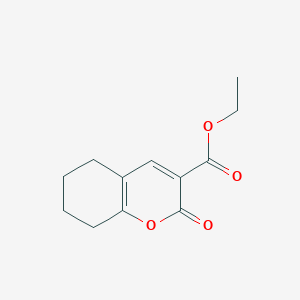

3-Methyl-4-phenylpyrrolidin-2-one is a synthetic chemical compound that has been widely studied by scientists due to its potential applications in various fields of research and industry. It has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol .

Molecular Structure Analysis

The pyrrolidine ring, a key component of this compound, is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved information, pyrrolidine derivatives are known to be versatile in chemical reactions .Applications De Recherche Scientifique

Antitumor and Antimicrobial Applications

- Microwave-Assisted Synthesis for Antitumor and Antimicrobial Use : A study by Azmy et al. (2018) demonstrated the efficient microwave-assisted synthesis of hydroxypyrrolidin2-ones, including 3-Methyl-4-phenylpyrrolidin-2-one, highlighting their potential antitumor and antimicrobial applications. This synthesis approach offers significant purity, yield, and eco-friendly reaction conditions (Azmy et al., 2018).

Pharmaceutical Research

- Development of Bromodomain Inhibitors : Hilton-Proctor et al. (2020) focused on the synthesis of 1-methyl-4-phenylpyrrolidin-2-one as a part of their research on bromodomain inhibitors, highlighting its role in fragment-based drug design. This research contributes to the development of complex, chiral compounds with improved pharmacological properties (Hilton-Proctor et al., 2020).

Enzymatic Synthesis

- Dynamic Kinetic Resolution Catalyzed by ω-transaminases : Koszelewski et al. (2009) explored the synthesis of 4-phenylpyrrolidin-2-one using a dynamic kinetic resolution process catalyzed by ω-transaminases. This method represents a novel approach for producing enantiomerically enriched derivatives of the compound (Koszelewski et al., 2009).

Synthetic Methodology

- Double Reduction of Cyclic Sulfonamides : Evans (2007) reported the synthesis of derivatives like (4S-Phenylpyrrolidin-2R-yl)methanol through the double reduction of cyclic sulfonamide precursors. This method is part of ongoing research to explore efficient synthesis techniques for compounds related to this compound (Evans, 2007).

Antiviral Research

- Anti-HIV Potential : A study by Tamazyan et al. (2007) on 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide highlighted its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This research contributes to the exploration of novel antiviral compounds (Tamazyan et al., 2007).

Neuroprotective Properties

- Metabotropic Glutamate Receptor Agonists : Battaglia et al. (1998) investigated compounds like 2R,4R-APDC (a pyrrolidin-2-one derivative) for their neuroprotective effects. The study found that selective activation of group-II metabotropic glutamate receptors by such compounds is protective against excitotoxic neuronal death (Battaglia et al., 1998).

Chemical Synthesis and Applications

- Synthesis of Novel Polymers : Neuhaus and Ritter (2015) synthesized N-Benzyl-3-methylenepyrrolidin-2-one and homopolymerized it under free radical conditions. This study contributes to the development of new materials and has implications for industrial applications of this compound derivatives (Neuhaus & Ritter, 2015).

Propriétés

IUPAC Name |

3-methyl-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-10(7-12-11(8)13)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVIJUAJJQDMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CNC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300932 | |

| Record name | 3-Methyl-4-phenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67159-43-7 | |

| Record name | 3-Methyl-4-phenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67159-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-phenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3149307.png)

![Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B3149335.png)

![Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B3149348.png)